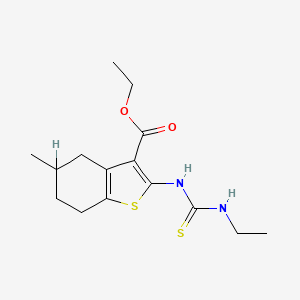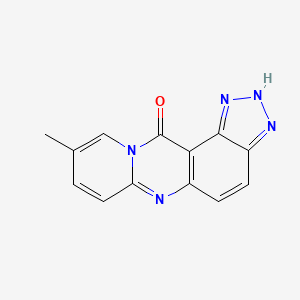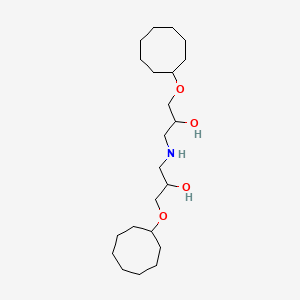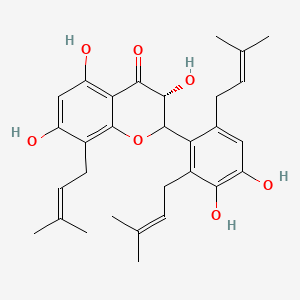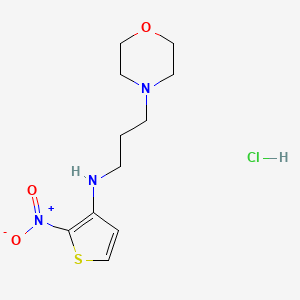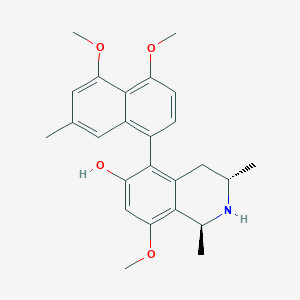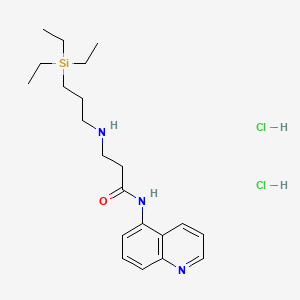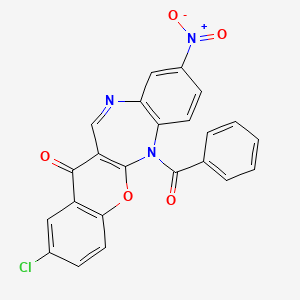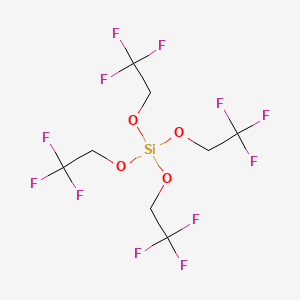
Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester is a chemical compound with the formula C8H8F12O4Si. This compound is characterized by its high molecular weight of 424.214 g/mol and a boiling point of 165-166°C at 750 Torr .
Preparation Methods
The synthesis of silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester typically involves the reaction of silicic acid with 2,2,2-trifluoroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the esterification process. Industrial production methods may involve the use of advanced techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various silicon-based compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester involves its interaction with molecular targets and pathways within a system. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester can be compared with other similar compounds such as:
Silicic acid (H4SiO4), tetrakis(2-ethylbutyl) ester: This compound has a similar structure but different ester groups, leading to variations in properties and applications.
Tetraethyl silicate: Another silicon-based ester with different alkyl groups, used in various industrial applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.
Properties
CAS No. |
338-39-6 |
|---|---|
Molecular Formula |
C8H8F12O4Si |
Molecular Weight |
424.21 g/mol |
IUPAC Name |
tetrakis(2,2,2-trifluoroethyl) silicate |
InChI |
InChI=1S/C8H8F12O4Si/c9-5(10,11)1-21-25(22-2-6(12,13)14,23-3-7(15,16)17)24-4-8(18,19)20/h1-4H2 |
InChI Key |
MRBWGPMSUYEXDQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)O[Si](OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


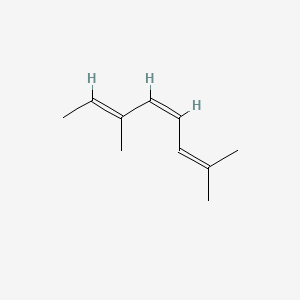
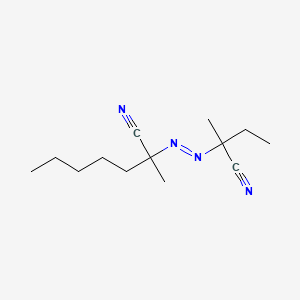
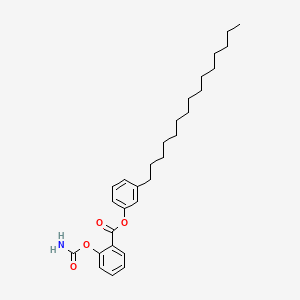
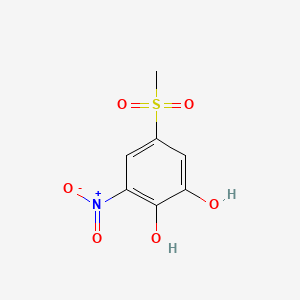
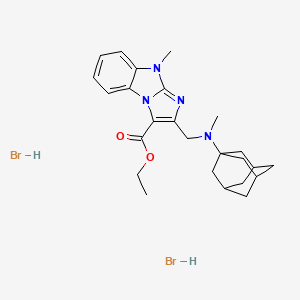
![4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12722319.png)
